1,2,3,4-Tetrahydroacridine-9-carboxamide
Übersicht
Beschreibung
1,2,3,4-Tetrahydroacridine-9-carboxamide is a compound with the CAS Number: 42878-53-51. It is a powder with a molecular weight of 226.281. It is also known as tacrine2.
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxamide can be achieved from Cyclohexanone and 2-Aminobenzonitrile2. More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives3.
Molecular Structure Analysis
The IUPAC name for this compound is 1,2,3,4-tetrahydro-9-acridinecarboxamide1. The InChI code for this compound is 1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17)1.
Chemical Reactions Analysis
The electrochemical investigations of 1,2,3,4-tetrahydroacridine-9-carboxamide were carried out in two organic solvents, acetonitrile (ACN) and dimethylformamide (DMF), using three methods: cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry4. The behavior of this compound in ACN is similar to that in DMF in the cathodic domains4.
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 226.281. The storage temperature is room temperature1. The purity of the compound is 95%1.
Wissenschaftliche Forschungsanwendungen
Cardiac Research
1,2,3,4-Tetrahydroacridine-9-carboxamide (THA) shows potential in cardiac research. Osterrieder (1987) found that THA acts as a potent blocker of cardiac potassium channels, affecting myocardial membrane currents in guinea-pig isolated ventricular myocytes. This indicates its possible role in studying cardiac function and disorders (Osterrieder, 1987).
DNA Interaction and Anticancer Properties
THA derivatives have been studied for their interaction with various DNA structures, with implications for anticancer therapy. Howell et al. (2012) examined the effects of novel 9‐aminoacridine carboxamides on DNA tertiary structures and their antiproliferative activity, highlighting their potential in developing antitumor agents (Howell et al., 2012).
Molecular Synthesis and Analysis
Giudice et al. (1997) focused on synthesizing various derivatives of THA, providing a foundation for further research into its applications (Giudice et al., 1997). Additionally, a theoretical study by Pop et al. (1989) on THA and its derivatives offered insights into their chemical properties and stability, contributing to our understanding of their potential applications (Pop et al., 1989).
RNA Polymerase Inhibition
THA has shown inhibitory effects on RNA polymerase in Escherichia coli, as studied by Nicholson and Peacocke (1966). This suggests its potential application in studying gene expression and regulation [(Nicholson & Peacocke, 1966)](https://consensus.app/papers/inhibition-ribonucleic-polymerase-acridines-nicholson/4b8a6506e0845e988a6b0d74adb2f163/?utm_source=chatgpt).
Crystallography and Drug-DNA Interactions
Research by Hudson et al. (1987) on the molecular structures of THA derivatives has implications for understanding how these compounds interact with DNA, crucial for developing cancer therapies (Hudson et al., 1987).
Alzheimer's Disease Therapeutics
Shutske et al. (1989) reported the synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, which inhibit acetylcholinesterase and show potential as Alzheimer's disease therapeutics (Shutske et al., 1989).
Antileukemic Activity
Denny and Cain (1978) studied the structure-activity relationships of THA derivatives for antileukemic activity, providing insights into the design of anticancer drugs (Denny & Cain, 1978).
Cytotoxicity Studies
Deady et al. (2000) synthesized and evaluated benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline carboxamide derivatives, assessing their cytotoxic activity. These studies contribute to understanding the role of THA derivatives in cancer treatment (Deady et al., 2000).
Diabetic Disease Management
Abdel Megeed et al. (2017) assessed novel 9-substituted tetrahydroacridine derivatives for managing diabetic disease in rats, showing the diverse therapeutic potential of THA derivatives (Abdel Megeed et al., 2017).
Safety And Hazards
The current use of tacrine is limited due to its poor oral bioavailability, the necessity for four daily doses, and serious side effects (including nausea, vomiting, dry mouth, indigestion, diarrhea, loss of appetite, urinary incontinence, collapse, convulsions, and hepatotoxicity)2.
Zukünftige Richtungen
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections3. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required3.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGYLXFQIZWHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366250 | |
Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroacridine-9-carboxamide | |
CAS RN |
42878-53-5 | |
Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.